molecular formula C7H5FN4O B14311531 5-(3-fluorophenoxy)-2H-tetrazole CAS No. 114478-47-6

5-(3-fluorophenoxy)-2H-tetrazole

Cat. No.: B14311531
CAS No.: 114478-47-6
M. Wt: 180.14 g/mol
InChI Key: CPLPMHKOXQDJBO-UHFFFAOYSA-N
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Description

5-(3-fluorophenoxy)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom. The presence of a fluorophenoxy group attached to the tetrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 5-(3-fluorophenoxy)-2H-tetrazole typically involves the reaction of 3-fluorophenol with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

5-(3-fluorophenoxy)-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted tetrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3-fluorophenoxy)-2H-tetrazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenoxy)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(3-fluorophenoxy)-2H-tetrazole can be compared with other similar compounds, such as:

    5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a similar fluorophenoxy group but differs in the core structure, which is a pyrazole ring instead of a tetrazole ring.

    5-(3-fluorophenoxy)pyrimidin-2-ol: This compound also contains a fluorophenoxy group but has a pyrimidine ring as the core structure.

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

114478-47-6

Molecular Formula

C7H5FN4O

Molecular Weight

180.14 g/mol

IUPAC Name

5-(3-fluorophenoxy)-2H-tetrazole

InChI

InChI=1S/C7H5FN4O/c8-5-2-1-3-6(4-5)13-7-9-11-12-10-7/h1-4H,(H,9,10,11,12)

InChI Key

CPLPMHKOXQDJBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NNN=N2

Origin of Product

United States

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